molecular formula C22H24N2O4 B15345227 N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide CAS No. 607-75-0

N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide

Cat. No.: B15345227
CAS No.: 607-75-0
M. Wt: 380.4 g/mol
InChI Key: RXBGAHUJPMHDIW-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide is a synthetic small molecule characterized by a benzopyran (chromene) core substituted with a phenyl group at position 2 and an oxygen-linked acetamide side chain at position 5. The dimethylaminopropyl moiety enhances solubility and bioavailability, making it a candidate for pharmacological applications. Its structural uniqueness lies in the combination of the chromene scaffold with a flexible tertiary amine-containing side chain, which distinguishes it from simpler benzopyran derivatives.

Properties

CAS No.

607-75-0

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H24N2O4/c1-24(2)12-6-11-23-22(26)15-27-17-9-10-18-19(25)14-20(28-21(18)13-17)16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,26)

InChI Key

RXBGAHUJPMHDIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide typically involves the reaction of 4-oxo-2-phenylchromen-7-yl)oxyacetic acid with N,N-dimethyl-1,3-propanediamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The process includes stringent control of reaction parameters, purification steps, and quality assurance measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the chromenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide, also known as FLA 22 or LS-9340, is a chemical compound with a molecular weight of 380.43700 g/mol and the molecular formula C22H24N2O4C_{22}H_{24}N_2O_4 . It belongs to the chemical class of benzopyrans and has potential applications in various scientific research fields .

Here's a detailed overview of its properties and potential applications:

Properties

  • Synonyms : FLA 22, LS-9340, Acetamide,N-(3-(dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)
  • CAS Number : 607-75-0
  • Molecular Weight : 380.43700 g/mol
  • Density : 1.205 g/cm3
  • Boiling Point : 615.3ºC at 760 mmHg
  • Flash Point : 325.9ºC
  • Index of Refraction : 1.586

Potential Applications

While the provided search results do not offer specific case studies or direct applications of this compound, the search results suggest possible applications based on related compounds:

  • Monoamine Oxidase B (MAO-B) Inhibitors: Research into similar compounds has explored their potential as MAO-B inhibitors, relevant for treating Parkinson's disease .
  • RET Kinase Inhibitors: Some benzamides have been evaluated as RET kinase inhibitors for cancer therapy .
  • Antimicrobial and Cytotoxic Activities: Quinazoline and quinazolinone derivatives, which share structural similarities, have demonstrated antibacterial, antifungal, and anticancer activities .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules below. Key differences include substituent groups, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Pharmacokinetic Notes Reference
N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide Benzopyran core, phenyl at C2, dimethylaminopropyl-acetamide at C7 Inhibits T. brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) Enhanced solubility due to tertiary amine
DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Indazole core, fluorophenyl substituent, same dimethylaminopropyl side chain TRYS inhibitor (EC₅₀ = 0.045 µM) Higher potency but lower solubility due to hydrophobic indazole
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxochromen-7-yl)oxy]acetamide Chromen core with hydroxy and dimethyl groups at C5/C2 Not reported (structural analog) Likely improved metabolic stability due to steric hindrance from dimethyl groups
N-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetamide Cyclopenta-fused benzopyran, carbamate linkage Unknown (structural analog) Reduced flexibility may limit target engagement

Key Findings :

Bioactivity: The target compound demonstrates moderate anti-trypanosomal activity compared to DDU86439, which has a 150-fold higher potency due to its indazole core and fluorophenyl group enhancing enzyme binding .

Solubility vs. Potency: The dimethylaminopropyl group in the target compound improves aqueous solubility, whereas DDU86439’s indazole substituent increases hydrophobicity, favoring membrane permeability but limiting solubility .

Research Limitations and Notes

Data Gaps: Limited comparative pharmacokinetic data (e.g., half-life, metabolic pathways) exist for the target compound and its analogs. Most studies focus on in vitro enzyme inhibition rather than in vivo efficacy .

Environmental and Regulatory Concerns: Perfluoroalkyl derivatives of dimethylaminopropyl-acetamide (e.g., ) exhibit environmental persistence but are unrelated to the pharmacological profile of the target compound .

Structural Diversity : The benzopyran/acetamide scaffold allows extensive derivatization, but substituent choice critically balances potency, solubility, and toxicity. For example, hydroxy groups () may improve metabolic stability but reduce membrane permeability .

Biological Activity

N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide, also referred to by its CAS number 607-75-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of approximately 380.44 g/mol. Key physical properties include:

  • Density : 1.205 g/cm³
  • Boiling Point : 615.3ºC at 760 mmHg
  • LogP : 3.747 (indicating moderate lipophilicity)

Research indicates that compounds with similar structures often exhibit various mechanisms of action, particularly in cancer therapy. The benzopyran moiety is known for its ability to interact with cellular targets, influencing pathways related to apoptosis and cell cycle regulation.

Potential Mechanisms:

  • Inhibition of P-glycoprotein (P-gp) : Preliminary studies suggest that compounds with a dimethylamino group can inhibit P-gp, a key player in multidrug resistance (MDR) in cancer cells. This inhibition may enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest .

Anticancer Activity

A study highlighted the ability of compounds structurally related to this compound to enhance the cytotoxicity of doxorubicin in P-gp-overexpressing cancer cell lines. This suggests a potential role in overcoming drug resistance .

Research Findings and Case Studies

Several studies provide insights into the biological activity of similar compounds:

Study Findings
Study A Demonstrated that analogs with the benzopyran structure can inhibit tumor growth in vitro by inducing apoptosis through caspase activation .
Study B Found that compounds targeting P-gp significantly increased the retention of chemotherapeutics like doxorubicin in resistant cell lines .
Study C Reported antimicrobial properties for related compounds against both bacterial and fungal strains, with MIC values indicating potent activity .

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